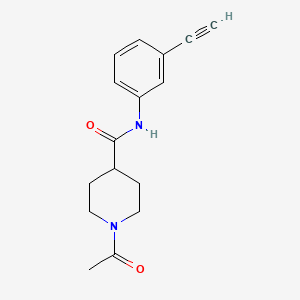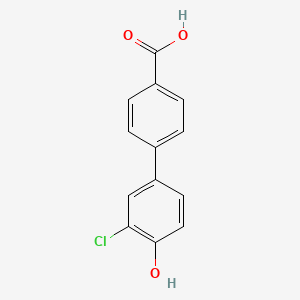
1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester
Descripción general
Descripción
1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester (1-Cl-1,2-CPDE-2-t-BuM) is a chlorinated cyclic ester that can be used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. 1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Cl-2-CPCA), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (1-Cl-2-CPCA-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (1-Cl-2-CPCA-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE).
Aplicaciones Científicas De Investigación
1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used to study the mechanism of the enantioselective epoxidation of olefins, as well as in the synthesis of various chiral organometallic compounds.
Mecanismo De Acción
1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester that is used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. Its mechanism of action involves the reaction of 1-Cl-1,2-CPDE-2-t-BuM with a base such as sodium hydroxide (NaOH) to form 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester). This reaction is then followed by the reaction of 1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester with a methyl ester, such as 1-methyl ester, in the presence of a base such as sodium hydroxide (NaOH) to form 1-Cl-1,2-CPDE-2-t-BuM.
Biochemical and Physiological Effects
1-Cl-1,2-CPDE-2-t-BuM has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of various chiral organometallic compounds, which have been studied for their potential applications as pharmaceuticals and as catalysts in organic synthesis. In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE), which has been studied for its potential applications as an insecticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cl-1,2-CPDE-2-t-BuM is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. This makes it suitable for use in laboratory experiments, as it is easy to handle and store. In addition, 1-Cl-1,2-CPDE-2-t-BuM is relatively inexpensive and can be used as a starting material in the synthesis of many different compounds. However, it is important to note that 1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester, and as such, it should be handled with care due to its potential toxicity.
Direcciones Futuras
1-Cl-1,2-CPDE-2-t-BuM has potential applications in the synthesis of various chiral organometallic compounds and in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). Future research should focus on the development of new synthetic methods for the synthesis of 1-Cl-1,2-CPDE-2-t-BuM and on the study of its biochemical and physiological effects. In addition, further research should be conducted on the potential applications of 1-Cl-1,2-CPDE-2-t-BuM in the synthesis of chiral organometallic compounds and in the synthesis of 1,2-DCl-1,2-CPDE.
Propiedades
IUPAC Name |
2-O-tert-butyl 1-O-methyl 1-chlorocyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-9(2,3)15-7(12)6-5-10(6,11)8(13)14-4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBTWDAJDIHRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-tert-butoxycarbonyl-1-chloro-1-cyclopropanecarboxylate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














